CID 21266991

Description

The compound CID 21266991 is a PubChem Compound Identifier (CID) that uniquely references a chemical entity in the PubChem database. This absence limits a comprehensive introduction, as critical parameters such as molecular formula, molecular weight, and functional groups remain unspecified.

PubChem CIDs are typically linked to metadata including synthesis pathways, biological activity, and safety profiles. For example, oscillatoxin derivatives like CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D) are structurally characterized by cyclic ether moieties and methyl substitutions . Similarly, CID 72863 (CAS 1761-61-1) is a brominated aromatic compound with defined solubility (0.687 mg/mL) and safety warnings (H302 for toxicity) .

Properties

Molecular Formula |

C7H23N2Si3 |

|---|---|

Molecular Weight |

219.53 g/mol |

InChI |

InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3 |

InChI Key |

CHJGWWUZZHMTRZ-UHFFFAOYSA-N |

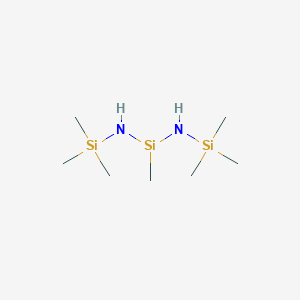

Canonical SMILES |

C[Si](N[Si](C)(C)C)N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of methylamine with trimethylchlorosilane in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods: In industrial settings, the production of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Hydrolysis: In the presence of water or moisture, the compound can hydrolyze, leading to the formation of silanols and ammonia.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or alkoxides are commonly used.

Hydrolysis: Typically occurs in the presence of water or aqueous acids.

Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products vary based on the substituent introduced.

Hydrolysis: Silanols and ammonia.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

Biology: Employed in the modification of biomolecules to enhance stability and solubility.

Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to form stable silicon-nitrogen bonds. These bonds confer stability and resistance to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 21266991 lacks explicit data, comparisons can be contextualized using structural and functional analogs from the evidence:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Oscillatoxins exhibit macrocyclic structures, while CID 72863 and CID 11265016 are smaller synthetic molecules .

Reactivity and Synthesis: CID 72863 is synthesized via green chemistry methods using ionic liquids and recyclable catalysts, yielding 98% efficiency . CID 11265016 is prepared via palladium-catalyzed cross-coupling, emphasizing modern catalytic approaches .

Analytical Techniques :

- CID 72863 and similar brominated compounds are analyzed using LC-ESI-MS for structural elucidation, leveraging Collision-Induced Dissociation (CID) fragmentation patterns .

- Oscillatoxins are characterized via GC-MS and mass spectral libraries for marine toxin identification .

Limitations and Recommendations

The absence of this compound-specific data in the provided evidence underscores the need for:

PubChem Database Consultation : Direct access to PubChem entries (https://pubchem.ncbi.nlm.nih.gov/ ) is essential to retrieve molecular descriptors, spectral data, and bioactivity profiles.

Experimental Validation: Techniques such as LC-ESI-MS (as applied to ginsenosides ) or NMR could resolve structural ambiguities.

Expanded Literature Review : Peer-reviewed studies on structurally related compounds (e.g., oscillatoxins, brominated aromatics) may offer indirect insights into reactivity or applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.